Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)-

Description

Systematic Nomenclature and Structural Identification

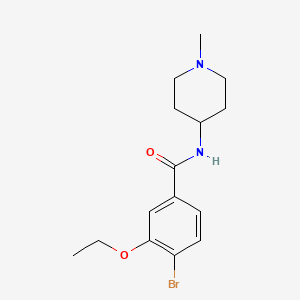

The compound 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide possesses the molecular formula C15H21BrN2O2 and is catalogued in chemical databases under the PubChem identifier 68002495. The International Union of Pure and Applied Chemistry name for this compound is 4-bromo-3-ethoxy-N-(1-methylpiperidin-4-yl)benzamide, reflecting its systematic structural organization. The molecule exhibits a molecular weight of 341.24 grams per mole, establishing its position within the medium molecular weight range characteristic of pharmaceutical intermediates and bioactive compounds.

The structural architecture of this compound encompasses several key components that define its chemical identity and potential reactivity patterns. The benzamide core features a bromine substituent at the 4-position and an ethoxy group at the 3-position of the benzene ring, creating a distinctive substitution pattern that influences both electronic properties and steric accessibility. The amide nitrogen is connected to a 1-methyl-4-piperidinyl group, where the piperidine ring adopts a chair conformation typical of six-membered saturated heterocycles. This arrangement positions the methylated nitrogen of the piperidine ring in an equatorial orientation, minimizing steric hindrance and optimizing the overall molecular geometry.

The canonical SMILES representation of the compound is CCOC1=C(C=CC(=C1)C(=O)NC2CCN(CC2)C)Br, which encodes the complete connectivity pattern and serves as a unique identifier for computational and database applications. The InChI key OYTYWSVFEZPEFD-UHFFFAOYSA-N provides an additional layer of structural identification that facilitates cross-referencing across multiple chemical databases and literature sources. These standardized representations enable precise communication of structural information and support automated analysis of structure-activity relationships within related compound series.

Historical Development in Heterocyclic Chemistry

The evolution of heterocyclic chemistry spans over two centuries, beginning in the early 1800s with fundamental discoveries that laid the groundwork for modern pharmaceutical chemistry. According to historical surveys, the systematic study of heterocyclic compounds commenced with the isolation of furfural and pyrrole from natural sources in the 19th century, establishing the foundation for what would become one of the most rapidly developing branches of synthetic chemistry. The extraordinary attention devoted to heterocyclic compounds stems from their exceptionally high occurrence in nature and their crucial role in drug design and functional material development.

Piperidine, the heterocyclic component of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide, was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who provided the compound's name. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the historical connection between natural product chemistry and synthetic heterocyclic development. The name piperidine derives from the genus name Piper, the Latin word for pepper, reflecting its botanical origins and highlighting the deep connections between natural product isolation and synthetic chemistry advancement.

The industrial production of piperidine emerged through the development of catalytic hydrogenation processes, particularly the reduction of pyridine using molybdenum disulfide catalysts. This transformation, represented by the equation C5H5N + 3 H2 → C5H10NH, demonstrates the systematic approach to heterocycle synthesis that became characteristic of 20th-century chemical manufacturing. Alternative synthetic routes, including modified Birch reduction using sodium in ethanol, provided additional pathways for piperidine synthesis and expanded the toolkit available for heterocyclic compound preparation.

The past three decades have witnessed unprecedented advancement in heterocyclic chemistry, particularly through the implementation of catalytic methodologies that have yielded hundreds of new synthetic methods. These developments have been especially significant in the context of benzamide-piperidine hybrid compounds, where the combination of aromatic and saturated heterocyclic components creates opportunities for diverse biological activities and pharmaceutical applications. The modern era of heterocyclic chemistry continues to surprise researchers with unusual and unexpected reactions leading to novel heterocyclic systems, maintaining the field's position at the forefront of synthetic innovation.

Position Within Benzamide-Piperidine Hybrid Scaffolds

The structural framework of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide exemplifies the strategic combination of benzamide and piperidine pharmacophores, representing a sophisticated approach to molecular design that leverages the unique properties of both components. Benzamide-piperidine hybrids have emerged as particularly valuable scaffolds in medicinal chemistry, with recent investigations demonstrating their potential as multifunctional therapeutic agents capable of addressing complex biological targets. The benzamide core provides aromatic character and hydrogen bonding capability, while the piperidine ring contributes conformational flexibility and basic nitrogen functionality that can engage in ionic interactions with biological receptors.

Research into benzamide-hydroxypyridinone derivatives has revealed the importance of structural optimization within these hybrid systems, with compounds demonstrating potent monoamine oxidase B inhibition and excellent iron chelation properties. The structure-activity relationships identified in these studies show that carbon-2 substituted hydroxypyridinones and carbon-7 benzyloxy or alkoxyl substituted coumarins provide optimal activity profiles, with amido bonds enhancing interaction with monoamine oxidase B. These findings establish a framework for understanding how substitution patterns in benzamide-piperidine hybrids can be systematically modified to achieve desired biological activities.

The piperidine component of these hybrid structures contributes significantly to their pharmacological profiles, as piperidine itself is a nonaromatic heterocyclic nucleus containing five methylene groups and one secondary amine group arranged in a six-membered ring configuration. This structural arrangement enables the formation of enamines through reactions with ketones, facilitating synthetic transformations such as the Stork enamine alkylation procedure. The versatility of piperidine derivatives extends to their biological activities, which include antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects.

Contemporary research has identified specific structural features that optimize the performance of benzamide-piperidine hybrids in biological systems. Studies of N-(piperidine-4-yl)benzamide derivatives as tyrosinase inhibitors have demonstrated that benzylpiperidines exhibit superior potency compared to benzylpiperazine analogues, with compounds containing guaiacol motifs showing particularly enhanced activity. Molecular docking studies reveal that benzyl groups can form pi-cation interactions with arginine residues near catalytic sites, while the piperidine nitrogen avoids unfavorable electrostatic interactions that limit the activity of related compounds. These mechanistic insights provide valuable guidance for the rational design of benzamide-piperidine hybrids with optimized biological profiles.

The evaluation of N-(piperidine-4-yl)benzamide derivatives as antitumor agents has further validated the therapeutic potential of this scaffold class. Comprehensive structure-activity relationship studies have identified compounds with potent cytotoxic activity against hepatocellular carcinoma cells, with lead compounds demonstrating mechanism-based activity through cell cycle arrest pathways. These investigations reveal that systematic modification of the benzamide and piperidine components can yield compounds with distinct biological profiles, supporting the continued development of benzamide-piperidine hybrids as versatile pharmaceutical scaffolds.

Properties

IUPAC Name |

4-bromo-3-ethoxy-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-3-20-14-10-11(4-5-13(14)16)15(19)17-12-6-8-18(2)9-7-12/h4-5,10,12H,3,6-9H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTYWSVFEZPEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)NC2CCN(CC2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the bromine or ethoxy groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C_{16}H_{22}BrN_{2}O_{2}

Molecular Weight : 364.27 g/mol

Structural Features :

- A bromine atom at the 4-position of the benzene ring.

- An ethoxy group at the 3-position.

- A piperidine moiety substituted at the nitrogen atom.

Medicinal Chemistry

Benzamide derivatives are widely studied for their potential therapeutic effects. The specific compound under discussion has shown promise in several areas:

- Antidepressant Activity : Research indicates that compounds similar to benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- can act as serotonin reuptake inhibitors (SRIs), which may alleviate symptoms of depression by modulating serotonin levels in the brain.

- Anticancer Properties : Some studies suggest that benzamide derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition may lead to reduced tumor growth and proliferation.

The compound has been investigated for its biological activities, including:

- Antimicrobial Effects : Preliminary studies have indicated potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The presence of functional groups may enhance its ability to modulate inflammatory pathways, suggesting therapeutic potential in inflammatory diseases.

Case Study 1: Antidepressant Efficacy

A study conducted on a series of benzamide derivatives demonstrated that modifications at the piperidine nitrogen significantly enhanced antidepressant-like effects in animal models. The compound showed increased efficacy compared to traditional SRIs, indicating its potential as a novel antidepressant agent.

Case Study 2: Anticancer Activity

In vitro assays revealed that benzamide derivatives could effectively inhibit CDK activity in cancer cell lines. This inhibition correlated with decreased cell proliferation and induced apoptosis, showcasing the compound's potential as an anticancer therapeutic.

Mechanism of Action

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Piperidinyl Substitution :

- The 1-methyl-4-piperidinyl group enhances receptor selectivity. For example, replacing the indole core in Naratriptan with a benzamide-piperidinyl system shifts selectivity from 5-HT1B/1D to 5-HT1F.

- Piperidinyl-linked benzamides in exhibit improved selectivity due to steric and electronic interactions with receptor subpockets .

Ethoxy at the 3-position may stabilize the molecule against metabolic degradation compared to hydroxyl groups .

Heterocyclic Core Variations :

Pharmacological and Biochemical Comparisons

5-HT Receptor Selectivity :

Enzyme Inhibition :

- Benzamides with long acyl chains (e.g., ’s compound 17) show potent PCAF HAT inhibition, suggesting that substituent bulkiness is critical for enzyme binding .

Biological Activity

Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- (CAS No. 1352621-06-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- can be represented as follows:

Chemical Structure

Molecular Properties:

| Property | Value |

|---|---|

| Molecular Weight | 341.24 g/mol |

| Density | N/A |

| Boiling Point | N/A |

Benzamide derivatives often exert their biological effects through interactions with specific molecular targets, such as receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly affecting serotonin and norepinephrine pathways, which are crucial in mood regulation and other physiological processes .

Antidepressant Effects

Research indicates that Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- may exhibit antidepressant-like effects by acting as a serotonin reuptake inhibitor (SRI). This mechanism is similar to other benzamide derivatives that have shown efficacy in alleviating depressive symptoms .

Anticancer Properties

Some studies have highlighted the potential of benzamide derivatives in cancer therapy. For instance, certain compounds within this class have been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Gastrointestinal Motility Stimulation

The compound has also been explored for its ability to stimulate gastrointestinal motility. Research has indicated that benzamide derivatives can be effective in treating conditions related to gastrointestinal dysmotility, such as nausea and vomiting associated with various disorders .

Case Studies and Research Findings

- Antidepressant Activity : In a study involving various benzamide derivatives, it was found that compounds with similar structures demonstrated significant antidepressant activity in animal models, suggesting potential for further development as therapeutic agents .

- Cancer Research : A series of benzamide derivatives were tested for their ability to inhibit RET kinase activity, showing promising results in suppressing cancer cell proliferation. Compounds exhibiting high potency against RET were identified as potential lead candidates for cancer therapy .

- Gastrointestinal Applications : A patent described novel N-(3-hydroxy-4-piperidinyl)benzamides that were effective in enhancing gastrointestinal motility, indicating therapeutic potential for conditions like gastric ulcers and other digestive disorders .

Preparation Methods

Synthesis of 4-bromo-3-ethoxybenzoyl Intermediate

A typical approach involves selective bromination of 3-ethoxybenzoic acid or its derivatives:

- Starting Material: 3-ethoxybenzoic acid or 3-ethoxybenzoyl chloride.

- Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or dichloromethane, often at controlled temperatures (0-25 °C) to achieve selective bromination at the 4-position.

- Isolation: The brominated product is purified by recrystallization or column chromatography.

This step ensures the introduction of the bromine substituent without affecting the ethoxy group.

Preparation of N-(1-methyl-4-piperidinyl)amine Intermediate

The piperidinyl amine moiety is prepared via alkylation or reductive amination routes:

- Method Example: According to patent CN105130880A, 1-(3-methoxypropyl)-4-piperidinamine is prepared through reaction sequences involving piperidin-4-amine and alkyl halides such as 1-bromo-3-methoxypropane, followed by amine functionalization steps. This method uses solvents like tetrahydrofuran, ethyl acetate, or toluene, bases such as sodium hydroxide or potassium carbonate, and may involve reflux or stirring under inert atmosphere.

- Methylation: The nitrogen on the piperidine ring is methylated using methyl iodide or formaldehyde with reducing agents to obtain the 1-methyl substitution.

- Purification: Extraction, drying, and recrystallization steps are employed to isolate the pure amine intermediate.

Coupling to Form Benzamide

The final coupling involves amide bond formation between the benzoyl intermediate and the piperidinyl amine:

- Activation: The 4-bromo-3-ethoxybenzoyl intermediate is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

- Coupling Reaction: The acid chloride is reacted with N-(1-methyl-4-piperidinyl)amine in an inert solvent like dichloromethane or tetrahydrofuran, often in the presence of a base such as triethylamine or pyridine to scavenge HCl formed.

- Reaction Conditions: The reaction is typically carried out at low to ambient temperatures (0-25 °C) to control reaction rate and minimize side products.

- Workup: The reaction mixture is quenched with water, and the product is extracted into organic solvents, followed by drying and purification by recrystallization or chromatography.

- Yield and Purity: According to patent CN105636946A, such methods can achieve high purity and productivity with simplified reaction steps and reduced reaction times.

| Step No. | Stage | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of 3-ethoxybenzoic acid | Bromine or NBS; solvent: AcOH or DCM; 0-25 °C | Selective 4-position bromination |

| 2 | Preparation of N-(1-methyl-4-piperidinyl)amine | Piperidin-4-amine, 1-bromo-3-methoxypropane, bases (NaOH, K2CO3), solvents (THF, toluene), methylation reagents | Alkylation and methylation sequence |

| 3 | Amide coupling | 4-bromo-3-ethoxybenzoyl chloride, N-(1-methyl-4-piperidinyl)amine, base (Et3N), solvent (DCM, THF), 0-25 °C | Formation of benzamide bond; purification |

- The use of pharmaceutically acceptable salts and controlled reaction conditions minimizes byproduct formation and facilitates large-scale synthesis.

- Simplification of purification steps, such as avoiding multiple purge cycles, enhances scalability.

- The choice of solvents and bases critically affects reaction selectivity and yield.

- Reaction monitoring by techniques such as HPLC or TLC is essential to optimize reaction time and purity.

- The methylation of the piperidine nitrogen improves the compound’s pharmacological profile and is efficiently achieved via reductive amination or alkylation.

The preparation of Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- involves a multi-step synthetic route combining selective aromatic bromination, functionalization of the piperidine ring, and amide bond formation. Patented methods provide robust and scalable protocols with high purity and yield, emphasizing controlled reaction conditions and streamlined purification. These methods are supported by diverse research and patent literature, ensuring their reliability for industrial and research applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the bromo and ethoxy substituents can be introduced via electrophilic aromatic substitution, while the piperidinyl group is incorporated through amide bond formation using coupling agents like HATU or EDC. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. For instance, using DMF as a solvent at 80°C with a 1.2:1 molar ratio of piperidine derivative to benzoyl chloride improved yields to ~75% in analogous syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : Key signals include the aromatic protons (δ 7.2–7.8 ppm for bromo/ethoxy-substituted benzene), piperidinyl N–CH (δ 2.3–2.5 ppm), and ethoxy O–CH (δ 1.3–1.5 ppm). confirms the quaternary carbon adjacent to bromine (δ 120–125 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z ≈ 365.1 (calculated for CHBrNO).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm verify purity (>98%) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data on the compound’s conformational stability?

Q. How should researchers address inconsistent biological activity data across cell-based vs. in vitro assays?

- Methodological Answer : Discrepancies may arise from differences in membrane permeability or intracellular metabolism. To resolve:

- Permeability Assays : Use Caco-2 monolayers or PAMPA to quantify passive diffusion. Piperidinyl benzamides often show moderate permeability (P ~5 × 10 cm/s) .

- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS. Look for N-demethylation or ethoxy cleavage products .

- Table : Comparative Activity in Different Assays

| Assay Type | IC (nM) | Notes |

|---|---|---|

| In vitro enzyme | 25 ± 3 | Pure recombinant enzyme |

| Cell-based (HEK293) | 120 ± 15 | Reduced potency due to efflux |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.